Cas no 1060804-47-8 ((3-(benzyloxy)pyridin-4-yl)methanamine)

(3-(Benzyloxy)pyridin-4-yl)methanamine is a versatile pyridine derivative featuring a benzyloxy substituent at the 3-position and an aminomethyl group at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive amine functionality and aromatic stability. The benzyloxy group enhances solubility in organic solvents, facilitating further functionalization. Its structural framework makes it suitable for constructing heterocyclic compounds or as a precursor for bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling under inert conditions is recommended to preserve its stability.
(3-(benzyloxy)pyridin-4-yl)methanamine structure
1060804-47-8 structure
Product Name:(3-(benzyloxy)pyridin-4-yl)methanamine
CAS No:1060804-47-8
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD13189117
CID:2623962
PubChem ID:72212147
Update Time:2025-10-29

(3-(benzyloxy)pyridin-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-(benzyloxy)pyridin-4-yl)methanamine
    • 1060804-47-8
    • KSB80447
    • F2147-2153
    • DTXSID701279405
    • 821-100-8
    • [3-(benzyloxy)pyridin-4-yl]methanamine
    • EN300-208306
    • 3-(Phenylmethoxy)-4-pyridinemethanamine
    • AB67774
    • CHEMBL4591911
    • DS-018243
    • AKOS017560142
    • CS-0499007
    • SCHEMBL17962510
    • DTXCID301709999
    • MDL: MFCD13189117
    • Inchi: 1S/C13H14N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10,14H2
    • InChI Key: RSPRNXJIYWXVOP-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=NC=CC=1CN

Computed Properties

  • Exact Mass: 214.110613074Da
  • Monoisotopic Mass: 214.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 48.1Ų

(3-(benzyloxy)pyridin-4-yl)methanamine Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-07
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(3-(benzyloxy)pyridin-4-yl)methanamine Related Literature

Additional information on (3-(benzyloxy)pyridin-4-yl)methanamine

Recent Advances in the Study of 1060804-47-8 and (3-(benzyloxy)pyridin-4-yl)methanamine in Chemical Biology and Pharmaceutical Research

The compound 1060804-47-8 and its derivative (3-(benzyloxy)pyridin-4-yl)methanamine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in targeting specific biological pathways. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 1060804-47-8 as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it a versatile building block for the development of novel therapeutics. For instance, researchers have successfully utilized 1060804-47-8 in the synthesis of kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases. The compound's ability to interact with specific protein targets has been demonstrated through in vitro and in vivo studies, showcasing its promise as a lead compound.

(3-(benzyloxy)pyridin-4-yl)methanamine, a derivative of 1060804-47-8, has been the subject of several recent investigations. This compound has shown notable activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that (3-(benzyloxy)pyridin-4-yl)methanamine may have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Its mechanism of action involves the inhibition of specific enzymes and receptors, leading to altered neurotransmitter levels and improved neuronal function.

One of the most significant advancements in this area is the development of new synthetic routes for (3-(benzyloxy)pyridin-4-yl)methanamine. Researchers have optimized the synthesis process to improve yield and purity, making it more feasible for large-scale production. Additionally, computational modeling studies have provided insights into the compound's binding affinity and selectivity, further supporting its potential as a therapeutic agent. These findings have been published in high-impact journals, underscoring the importance of this research.

In conclusion, the study of 1060804-47-8 and (3-(benzyloxy)pyridin-4-yl)methanamine represents a promising avenue in chemical biology and pharmaceutical research. The latest findings highlight their potential as key intermediates and therapeutic agents, with applications ranging from oncology to neurology. Future research should focus on further elucidating their mechanisms of action and exploring their efficacy in clinical settings. This brief provides a snapshot of the current state of knowledge and underscores the need for continued investigation in this area.

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